5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide
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Overview
Description
5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide is a chemical compound with the molecular formula C15H22ClNO3S It is characterized by the presence of a chloro group, a cycloheptyl group, an ethoxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-ethoxybenzenesulfonyl chloride and cycloheptylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a solvent like dichloromethane and a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce the corresponding amine and sulfonic acid.
Scientific Research Applications
5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-cyclopentyl-2-ethoxybenzenesulfonamide: Similar in structure but with a cyclopentyl group instead of a cycloheptyl group.
5-chloro-N-cyclohexyl-2-ethoxybenzenesulfonamide: Contains a cyclohexyl group instead of a cycloheptyl group.
Uniqueness
5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide is unique due to the presence of the cycloheptyl group, which may impart different steric and electronic properties compared to its analogs
Properties
IUPAC Name |
5-chloro-N-cycloheptyl-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-2-20-14-10-9-12(16)11-15(14)21(18,19)17-13-7-5-3-4-6-8-13/h9-11,13,17H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDZQJHYLAONHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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